(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone
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Overview
Description
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone: is a complex organic compound that features a piperazine ring, a pyrazole ring, and a chloro-methoxy phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine and pyrazole derivatives. One common approach is to first synthesize the piperazine derivative by reacting piperazine with an appropriate alkyl halide under basic conditions. The pyrazole derivative can be synthesized by cyclization of hydrazines with β-diketones or β-ketoesters. These two intermediates are then coupled using a suitable coupling reagent, such as a carbodiimide, to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.
Reduction: : The piperazine ring can be reduced to form piperazine derivatives with different substituents.
Substitution: : The chloro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, are used for substitution reactions.
Major Products Formed
Oxidation: : Phenolic derivatives, such as 5-chloro-2-methoxyphenol.
Reduction: : Piperazine derivatives with different alkyl or aryl substituents.
Substitution: : Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Medicine: : It could be explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: : Its unique structure may find use in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its combination of piperazine, pyrazole, and chloro-methoxy phenyl groups. Similar compounds might include other piperazine derivatives or pyrazole-containing molecules, but the specific arrangement and substituents of this compound set it apart.
List of Similar Compounds
Piperazine derivatives
Pyrazole derivatives
Chloro-methoxy phenyl compounds
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-24-16-4-3-14(18)13-15(16)17(23)21-10-7-20(8-11-21)9-12-22-6-2-5-19-22/h2-6,13H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFQMTOUAFXIHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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